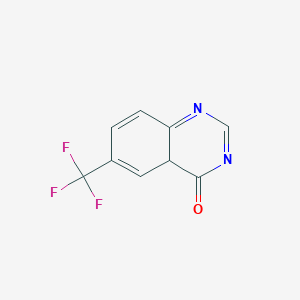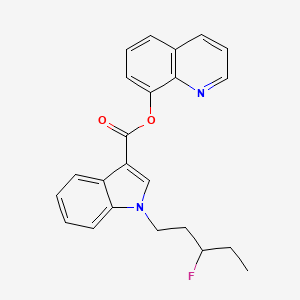
quinolin-8-yl1-(3-fluoropentyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-8-yl1-(3-fluoropentyl)-1H-indole-3-carboxylate is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline moiety, a fluoropentyl chain, and an indole carboxylate group. Its complex structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl1-(3-fluoropentyl)-1H-indole-3-carboxylate typically involves multiple steps, starting with the preparation of the quinoline and indole intermediates. The fluoropentyl chain is introduced through a nucleophilic substitution reaction. The final step involves the esterification of the indole carboxylate with the quinoline derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents that enhance the reaction efficiency is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl1-(3-fluoropentyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups in the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-yl1-(3-fluoropentyl)-1H-indole-3-carboxylic acid, while reduction may yield a reduced form of the compound with fewer double bonds.
Scientific Research Applications
Quinolin-8-yl1-(3-fluoropentyl)-1H-indole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of quinolin-8-yl1-(3-fluoropentyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Quinolin-8-yl1-(3-fluoropentyl)-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
1-pentyl-N-(quinolin-8-yl)-1H-indazole-3-carboxamide: This compound has a similar structure but includes an indazole base instead of an indole.
JWH 018: This compound is a synthetic cannabinoid with a similar core structure but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to interact with a distinct set of biological targets and exhibit unique biological activities.
Properties
Molecular Formula |
C23H21FN2O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
quinolin-8-yl 1-(3-fluoropentyl)indole-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O2/c1-2-17(24)12-14-26-15-19(18-9-3-4-10-20(18)26)23(27)28-21-11-5-7-16-8-6-13-25-22(16)21/h3-11,13,15,17H,2,12,14H2,1H3 |
InChI Key |
KHHVRLVERWQVQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl-2,4,5,6-d4]-acetamide-2,2-d2](/img/structure/B15134409.png)
![6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyphenyl)imino-8-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide](/img/structure/B15134414.png)
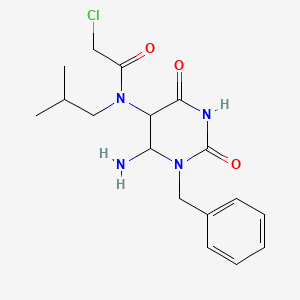


![3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron;iron(5+);hydroxide](/img/structure/B15134448.png)

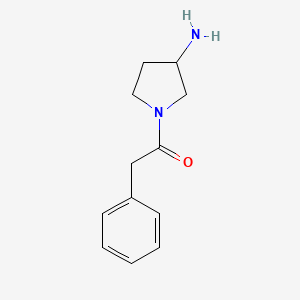
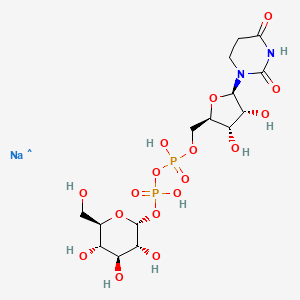
![N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide](/img/structure/B15134492.png)
![(6-carbamoyl-1-cyclopropyl-3-ethyl-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-7-ylidene)azanium](/img/structure/B15134498.png)
![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15134504.png)
